Timapiprant Binding Affinity and Receptor Occupancy Compared to Fevipiprant, Setipiprant, and AZD1981
Timapiprant exhibits potent displacement of [3H]PGD2 from human recombinant DP2 with a Ki of 13 nM [1]. While fevipiprant demonstrates higher apparent affinity (Ki = 1.05 nM) , fevipiprant's slow dissociation kinetics (residence time >24h) [2] can lead to prolonged receptor occupancy that may complicate washout studies or acute functional assays, making Timapiprant's reversible profile advantageous for certain experimental designs. Setipiprant shows lower potency (IC50 = 6.0 nM) [3] and only moderate selectivity over hDP1 (IC50 = 1,290 nM) and hEP2 (IC50 = 2,600 nM) [4], whereas Timapiprant demonstrates no detectable binding or functional antagonism at DP1, EP1-4, TP, IP, and FP receptors at concentrations up to 10 μM [5]. AZD1981 shows comparable potency (pIC50 = 8.4, corresponding to ~4 nM) [6] but lacks Timapiprant's well-characterized in vivo pharmacodynamic markers.
| Evidence Dimension | Binding affinity (Ki) to human recombinant DP2 |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | Fevipiprant: 1.05 nM; Setipiprant: 6.0 nM (IC50); AZD1981: ~4 nM (IC50) |
| Quantified Difference | Fevipiprant is ~12x more potent; Setipiprant is ~2x less potent; AZD1981 is ~3x more potent |
| Conditions | [3H]PGD2 radioligand binding assay using human recombinant DP2 |
Why This Matters
Selecting a DP2 antagonist with appropriate binding kinetics and selectivity profile is critical for experimental reproducibility; Timapiprant's reversible binding and broad prostanoid selectivity minimize off-target confounding in mechanistic studies.
- [1] Pettipher R, et al. Pharmacologic Profile of OC000459. JPET. 2012;340(2):473-482. View Source
- [2] Sykes DA, et al. Fevipiprant (QAW039), a Slowly Dissociating CRTh2 Antagonist. Mol Pharmacol. 2016;89(5):593-605. View Source
- [3] TargetMol. Setipiprant (ACT-129968) Datasheet. IC50 = 6.0 nM. View Source
- [4] MedChemExpress. Setipiprant Product Datasheet. hDP1 IC50 = 1290 nM; hEP2 IC50 = 2600 nM. View Source
- [5] Pettipher R, et al. Pharmacologic Profile of OC000459. JPET. 2012;340(2):473-482. View Source
- [6] MedChemExpress. AZD1981 Datasheet. pIC50 = 8.4 (~4 nM). View Source
